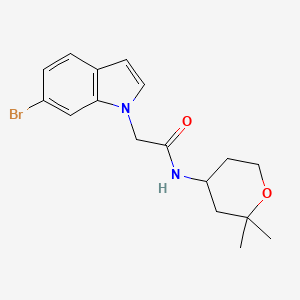
2-(6-bromo-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-bromo-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid to yield 6-bromoindole.
Acylation: The 6-bromoindole is then acylated with 2,2-dimethyltetrahydro-2H-pyran-4-yl acetic acid chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, using reagents like lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity. The presence of the bromine atom and the acetamide group may influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(1H-indol-1-yl)acetamide: Lacks the bromine atom and the tetrahydropyran group.
2-(6-chloro-1H-indol-1-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(6-bromo-1H-indol-1-yl)ethanamide: Similar structure but with an ethanamide group instead of the tetrahydropyran group.
Uniqueness
The unique combination of the bromine atom on the indole ring and the tetrahydropyran group in 2-(6-bromo-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C17H21BrN2O2 |
|---|---|
分子量 |
365.3 g/mol |
IUPAC名 |
2-(6-bromoindol-1-yl)-N-(2,2-dimethyloxan-4-yl)acetamide |
InChI |
InChI=1S/C17H21BrN2O2/c1-17(2)10-14(6-8-22-17)19-16(21)11-20-7-5-12-3-4-13(18)9-15(12)20/h3-5,7,9,14H,6,8,10-11H2,1-2H3,(H,19,21) |
InChIキー |
FKEVTYIODVXDHG-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCO1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6-fluoro-2-methylquinazolin-4(3H)-one](/img/structure/B11005871.png)
![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11005878.png)
![N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide](/img/structure/B11005881.png)
![1-(3-methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11005887.png)
![3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11005890.png)
![N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11005899.png)
![N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11005900.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B11005903.png)
![trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11005906.png)

![2-(4-methoxy-1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B11005940.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B11005944.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B11005948.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B11005958.png)
